1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea
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Description
“1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea” is a compound that contains a benzothiazole ring, which is a bicyclic system made up of a benzene ring fused to a thiazole ring . Benzothiazole derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea” were not found, similar compounds have been synthesized. For example, a Schiff base was synthesized from the reaction of 2-hydroxy-1-naphtaldehyde with 2-amino-6-methoxybenzothiazole . Another example is the preparation of ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate from 6-methoxy-1,3-benzothiazol-2-amine .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray single-crystal data and compared to structures predicted by theoretical calculations using density functional theory (DFT) .
Scientific Research Applications
Liquid Crystal Synthesis
The compound is used in the synthesis of a new liquid crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate . This new Schiff base ester comprises a heterocyclic moiety and its IR, 1H NMR, 13C NMR, elemental analysis, and MS spectroscopic data have been presented .
Anti-Breast Cancer Agent
Benzothiazole-phthalimide hybrids, which can be synthesized using this compound, have shown potential as anti-breast cancer agents . These compounds have been screened for their anticancer properties against two human breast cancer cell lines .
Antimicrobial Agent
The same benzothiazole-phthalimide hybrids have also demonstrated antimicrobial activities . They have shown significant activity against both gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .
DNA Binding and Anion Sensing Applications
The compound has been used in the synthesis of a Schiff base 1-(E)-[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl]naphthalen-2-ol, which has been studied for its DNA binding and colorimetric anion sensing applications .
properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-11-9(14)13-10-12-7-4-3-6(15-2)5-8(7)16-10/h3-5H,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYMWYBOTQNVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea |
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